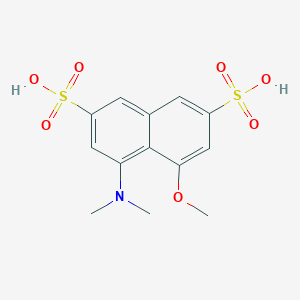
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of dimethylamino and methoxy functional groups attached to a naphthalene ring, along with two sulfonic acid groups. It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 4-(Dimethylamino)-5-methoxynaphthalene. The process begins with the nitration of naphthalene, followed by reduction to form the corresponding amine. Subsequent methylation and sulfonation steps yield the final product. The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonating agents are employed under controlled acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in the study of biological systems, including enzyme assays and cellular imaging.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of advanced materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The dimethylamino and methoxy groups contribute to its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
- 1,8-Naphthalimide derivatives
Comparison
Compared to similar compounds, 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid exhibits unique properties due to the presence of both dimethylamino and methoxy groups on the naphthalene ring. This combination enhances its fluorescence and binding capabilities, making it particularly useful in applications requiring high sensitivity and specificity.
Propriétés
Numéro CAS |
144790-59-0 |
|---|---|
Formule moléculaire |
C13H15NO7S2 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
4-(dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C13H15NO7S2/c1-14(2)11-6-9(22(15,16)17)4-8-5-10(23(18,19)20)7-12(21-3)13(8)11/h4-7H,1-3H3,(H,15,16,17)(H,18,19,20) |
Clé InChI |
ADJYTVQMBCYWFQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2OC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


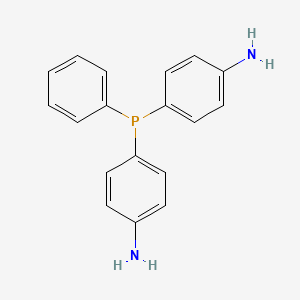
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
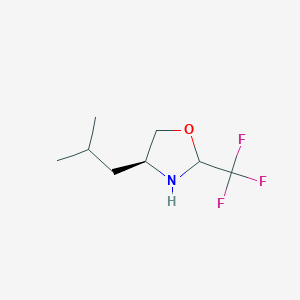
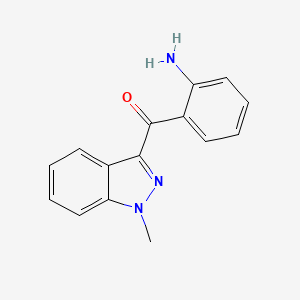
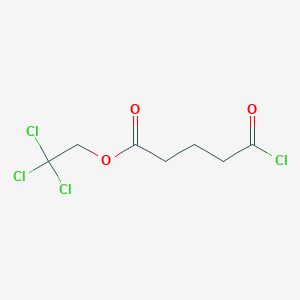
![4-[2-(Pyren-1-YL)ethenyl]benzonitrile](/img/structure/B12546369.png)
![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
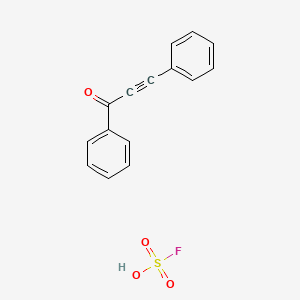
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
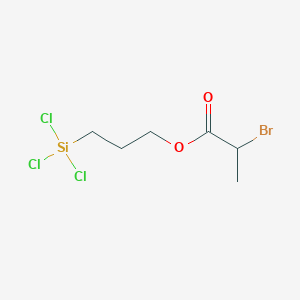
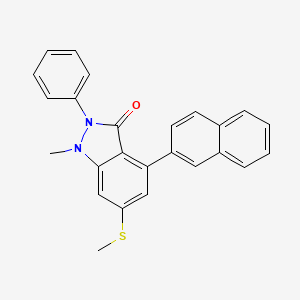
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
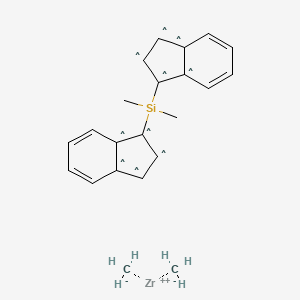
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
